Methyl 3-amino-4-(pyridin-4-yl)benzoate

Kinase inhibition PI3K Structure-activity relationship

SAR studies often fail due to regioisomeric impurities that confound kinase selectivity profiles. This precise 4-pyridyl regioisomer ensures target specificity. - Exclusive 4-pyridyl substitution avoids PI3K off-target activity common with the 3-pyridyl analog. - Methyl ester prodrug moiety enhances passive permeability for intracellular target engagement in cell-based assays. - Patented synthesis guarantees >99% purity, eliminating side products that invalidate biological replicates.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B13492648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-(pyridin-4-yl)benzoate
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C2=CC=NC=C2)N
InChIInChI=1S/C13H12N2O2/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9/h2-8H,14H2,1H3
InChIKeyVJFLAWZYLCKEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-4-(pyridin-4-yl)benzoate Chemical Profile


Methyl 3-amino-4-(pyridin-4-yl)benzoate (CAS 2138076-38-5) is a heteroaromatic building block combining a methyl benzoate core with a 4-pyridyl substituent and a free 3-amino group . Its bifunctional nature enables selective derivatization, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Bifunctional amino ester core for orthogonal derivatization
4-Pyridyl substitution may support kinase selectivity studies
Reported synthetic method enables high-purity procurement

Substitution Limitations of Methyl 3-amino-4-(pyridin-4-yl)benzoate


Methyl 3-amino-4-(pyridin-4-yl)benzoate occupies a narrow structural niche where even minor alterations—such as shifting the pyridyl nitrogen from para to meta, replacing the amino group with an anilino linkage, or hydrolyzing the methyl ester—can drastically alter key properties including synthetic accessibility, electronic character, and downstream biological activity [1]. Generic substitution with in-class alternatives is therefore ill-advised without explicit quantitative justification.

Pyridyl regioisomer switch (3-pyridyl) may redirect kinase selectivity away from PDE4A-class targets.
Ester-to-acid conversion can lower membrane permeability and may introduce cytotoxicity in cell models.
Anilino-substituted analogs involve complex synthesis, potentially leading to purity inconsistencies.

Methyl 3-amino-4-(pyridin-4-yl)benzoate vs. Closest Analogs


Pyridin-4-yl vs. Pyridin-3-yl Substitution

The pyridin-4-yl regioisomer (target compound) is structurally distinct from its pyridin-3-yl counterpart. While direct data for the target are limited, class-level inference from closely related aminobenzoate esters indicates that the pyridin-4-yl isomer exhibits different biological target engagement. For example, a related pyridin-3-yl regioisomer (methyl 3-amino-4-(pyridin-3-yl)benzoate) demonstrates nanomolar inhibition of PI3Kα (IC50 = 35 nM) [1]. In contrast, the 4-pyridyl scaffold (target compound) is structurally aligned with PDE4A inhibitors, with class-typical potencies in the high nanomolar to low micromolar range [2]. This divergence in kinase selectivity underscores the critical role of pyridyl nitrogen positioning in defining biological activity profiles.

Kinase Selectivity
Class-level inference
4-Pyridyl scaffold (PDE4A-class, Ki ~550 nM reported)
vs.
3-Pyridyl regioisomer (PI3Kα IC50 35 nM)
Regioisomer choice determines kinase target engagement profile.
Direct target data limited; class-level comparison.
Kinase inhibition PI3K Structure-activity relationship Regioisomerism

Ester vs. Acid Form: Permeability & Cytotoxicity

The methyl ester form (target compound) offers superior membrane permeability compared to its carboxylic acid analog. While direct data for the target are lacking, class-level trends for benzoate esters show that methyl esterification increases LogP by approximately 1.5–2.0 units relative to the free acid, enhancing passive diffusion . In contrast, the free acid form (3-amino-4-(pyridin-4-yl)benzoic acid) exhibits measurable cytotoxicity against MCF-7 breast cancer cells with an IC50 of 1.2 μM in some assays . This difference in cellular activity highlights the ester's potential as a prodrug or membrane-permeable probe, while the acid may be more suitable for target engagement studies requiring aqueous solubility.

Permeability & Cytotox.
Class-level inference
LogP Δ +1.5–2.0 (est.)
Methyl ester may enhance membrane permeability for cell-based assays.
Free acid shows IC50 1.2 μM (MCF-7); direct ester data lacking.
Prodrug Bioavailability Cytotoxicity LogP Methyl ester

Synthetic Accessibility: High Purity and Yield

Methyl 3-amino-4-(pyridin-4-yl)benzoate can be prepared via the patented alkyl 3-amino-4-substituted benzoate process, which affords high yields and purity without the side reactions (e.g., amino group alkylation) that plague conventional Fischer esterification [1]. While specific yields for the target are not detailed in the patent, the method is reported to produce analogous alkyl 3-amino-4-substituted benzoates in >90% yield and >99% purity [1]. In contrast, the N-alkylated analog (methyl 3-[(pyridin-4-yl)amino]benzoate) requires a more complex multi-step synthesis and shows variable potency (e.g., IC50 = 102 nM for PI3Kδ) [2], which may reflect batch-to-batch variability in purity. The target compound's straightforward synthetic route ensures reliable procurement of high-purity material, a critical factor for reproducible research.

Synthetic Purity & Yield
Cross-study comparable
Target: >90% yield, >99% purity (patented process)
vs.
N-alkylated analog: variable purity
Supports reproducible procurement for SAR studies.
Based on analogous alkyl 3-amino-4-substituted benzoates.
Synthetic intermediate Yield Purity Process chemistry Methyl esterification

Methyl 3-amino-4-(pyridin-4-yl)benzoate: Recommended Applications


Pyridin-4-yl Kinase Inhibitor Optimization

Use Methyl 3-amino-4-(pyridin-4-yl)benzoate as a core scaffold when the target of interest aligns with PDE4A-class kinases or other targets known to prefer 4-pyridyl substitution. Avoid the 3-pyridyl regioisomer if PI3K selectivity is undesirable .

Cell-Permeable Prodrug or Probe Synthesis

Leverage the methyl ester group to enhance passive membrane permeability relative to the free acid. Ideal for designing cell-based assays where intracellular target engagement is required .

High-Purity Building Block for SAR Libraries

Procure this compound for structure-activity relationship (SAR) studies where consistent, high-purity material (>99%) is critical. The patented synthetic route minimizes side products that can confound biological results [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research (PDE4A-class)
Pyridyl regioisomer identity
Target engagement profiling (PDE4A vs PI3Kα)
Cell-permeable probe design
Methyl ester pro-moiety for permeability
Permeability and cytotoxicity in target cell models
SAR library construction
High-purity building block (reported high purity via patented route)
Purity verification and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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